molecular formula C18H20O2 B3150486 cis-1,4-Dibenzyloxy-2-butene CAS No. 68972-96-3

cis-1,4-Dibenzyloxy-2-butene

Cat. No.: B3150486
CAS No.: 68972-96-3
M. Wt: 268.3 g/mol
InChI Key: SHOJWWNYFPQUHH-FPLPWBNLSA-N
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Description

cis-1,4-Dibenzyloxy-2-butene: is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . It is characterized by the presence of two benzyloxy groups attached to a butene backbone in the cis configuration. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,4-Dibenzyloxy-2-butene can be synthesized from 2-butene-1,4-diol and benzyl chloride . The reaction typically involves the use of potassium hydroxide and triethylbenzyl ammonium bromide in dichloromethane as the solvent. The reaction is carried out at ambient temperature for about 2.5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 2-butene-1,4-diol and benzyl chloride is a common laboratory method that could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: cis-1,4-Dibenzyloxy-2-butene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically results in the formation of saturated hydrocarbons.

    Substitution: Substitution reactions can yield various substituted butenes depending on the nucleophile used.

Scientific Research Applications

cis-1,4-Dibenzyloxy-2-butene has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1,4-Dibenzyloxy-2-butene involves its interaction with various molecular targets and pathways . The compound can undergo reactions that modify its structure, leading to the formation of different products that can interact with biological systems. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

  • cis-2-Butene-1,4-diol
  • cis-1,4-Diacetoxy-2-butene
  • cis-1,4-Dichloro-2-butene
  • cis-3-Hexene

Uniqueness: cis-1,4-Dibenzyloxy-2-butene is unique due to the presence of two benzyloxy groups in the cis configuration, which imparts specific chemical properties and reactivity . This makes it distinct from other similar compounds that may have different substituents or configurations.

Properties

IUPAC Name

[(Z)-4-phenylmethoxybut-2-enoxy]methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJWWNYFPQUHH-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C\COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68972-96-3
Record name cis-1,4-Dibenzyloxy-2-butene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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